molecular formula C13H20BNO5 B14004166 (4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid

(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid

Cat. No.: B14004166
M. Wt: 281.11 g/mol
InChI Key: JNYRTEFUTMDGLD-UHFFFAOYSA-N
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Description

(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxy group and a morpholinopropoxy group. The presence of these functional groups imparts distinct reactivity and versatility to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2-Hydroxy-3-morpholinopropoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases. The boronic acid group interacts with the hydroxyl groups of the enzyme, leading to the formation of a stable complex that inhibits enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the morpholinopropoxy group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the development of advanced materials.

Properties

Molecular Formula

C13H20BNO5

Molecular Weight

281.11 g/mol

IUPAC Name

[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]boronic acid

InChI

InChI=1S/C13H20BNO5/c16-12(9-15-5-7-19-8-6-15)10-20-13-3-1-11(2-4-13)14(17)18/h1-4,12,16-18H,5-10H2

InChI Key

JNYRTEFUTMDGLD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCC(CN2CCOCC2)O)(O)O

Origin of Product

United States

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